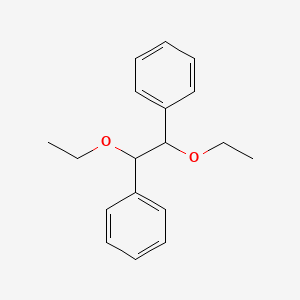
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline is an organic compound characterized by its unique structure, which includes an ethoxy group, a trichloromethyl group, and a phenylethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline typically involves the reaction of 4-ethoxyaniline with 2,2,2-trichloro-1-phenylethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
- 4-Ethoxy-N-(2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl)aniline
- 2,4-Dichloro-benzoic acid 2,2,2-trichloro-1-(4-ethoxy-phenyl)-ethyl ester
- 2-Ethoxy-4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Comparison: Compared to similar compounds, 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline is unique due to its specific substitution pattern and the presence of both ethoxy and trichloromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
38767-08-7 |
|---|---|
Molecular Formula |
C16H16Cl3NO |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
4-ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline |
InChI |
InChI=1S/C16H16Cl3NO/c1-2-21-14-10-8-13(9-11-14)20-15(16(17,18)19)12-6-4-3-5-7-12/h3-11,15,20H,2H2,1H3 |
InChI Key |
MQLCPWSGQMTAPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


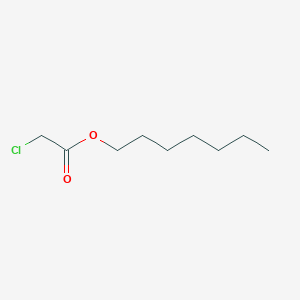
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)


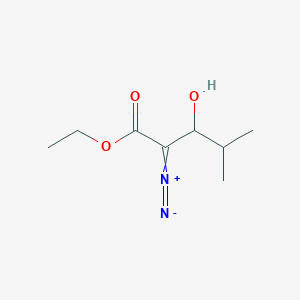
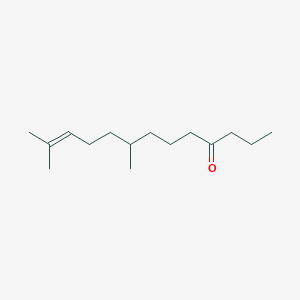


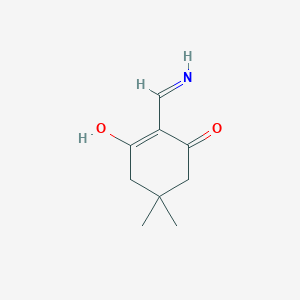
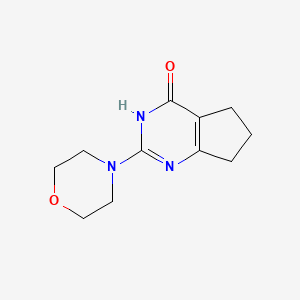
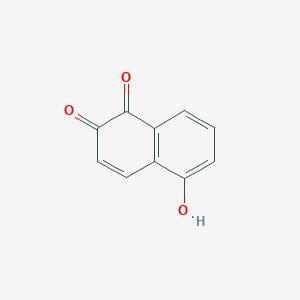
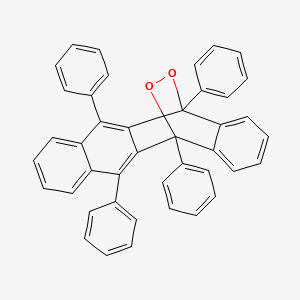
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
